A Technical Guide to (R)-Isoxazolidin-4-ol Hydrochloride: A Chiral Building Block for Drug Discovery
A Technical Guide to (R)-Isoxazolidin-4-ol Hydrochloride: A Chiral Building Block for Drug Discovery
Abstract
(R)-Isoxazolidin-4-ol hydrochloride (CAS 338464-48-5) is a versatile, chiral heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, five-membered isoxazolidine core, decorated with a hydroxyl group at a defined stereocenter, presents a unique three-dimensional scaffold for the synthesis of complex molecular architectures. The isoxazolidine motif is considered a "privileged structure," frequently found in bioactive molecules and natural products, capable of engaging in specific interactions with biological targets.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, stereoselective synthesis, analytical characterization, and applications of this important chiral intermediate. The causality behind synthetic strategies and analytical choices is explored to provide field-proven insights for its practical application.
Physicochemical Properties and Handling
(R)-Isoxazolidin-4-ol hydrochloride is a stable, solid material typically supplied with a purity of 95-97%.[2][3] Its fundamental properties are summarized in the table below. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.
| Property | Value | Reference(s) |
| CAS Number | 338464-48-5 | [2][3][4] |
| Molecular Formula | C₃H₈ClNO₂ | [2][3] |
| Molecular Weight | 125.55 g/mol | [2][3] |
| Synonyms | (R)-4-Hydroxyisoxazolidine HCl, O[C@@H]1CNOC1.[H]Cl | [3] |
| Appearance | Solid (form may vary) | N/A |
| Purity | ≥95% | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) | [3][4] |
Safety and Handling
(R)-Isoxazolidin-4-ol hydrochloride is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols should be strictly followed.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
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Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and appropriate clothing. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
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First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor immediately.
Stereoselective Synthesis
The synthesis of enantiomerically pure isoxazolidin-4-ols is a key challenge that leverages modern asymmetric synthesis techniques. While numerous methods exist for creating isoxazolidine rings, primarily through 1,3-dipolar cycloaddition reactions, this guide details a robust and adaptable strategy for producing 3-unsubstituted isoxazolidin-4-ols based on the work of Fischer et al.[6][7][8] This approach utilizes a stereoselective hydroboration–oxidation of a 2,3-dihydroisoxazole precursor. The chirality is typically introduced via an asymmetric cycloaddition or by using a chiral starting material to form the precursor.
Conceptual Synthetic Workflow
The overall strategy involves two main phases: the formation of a key 2,3-dihydroisoxazole intermediate and its subsequent stereoselective functionalization to introduce the C4-hydroxyl group.
Caption: General workflow for the synthesis of (R)-Isoxazolidin-4-ol.
Detailed Experimental Protocol (Adapted Methodology)
This protocol is adapted from established procedures for the synthesis of related isoxazolidin-4-ols and should be considered a representative method.[6][8][9] Optimization may be required depending on the specific substrates and scale.
Step 1: Synthesis of 2,3-Dihydroisoxazole Precursor The synthesis begins with the 1,3-dipolar cycloaddition of a suitable nitrone with an alkene dipolarophile, often catalyzed by a chiral Lewis acid or organocatalyst to install the desired stereochemistry. This is typically followed by an elimination step to form the double bond of the 2,3-dihydroisoxazole ring.
Step 2: trans-Stereoselective Hydroboration–Oxidation This step introduces the hydroxyl group at the C4 position with high stereocontrol.
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Inert Atmosphere: To a flame-dried, round-bottom flask under an argon atmosphere, add the 2,3-dihydroisoxazole precursor (1.0 equiv) and anhydrous tetrahydrofuran (THF).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Hydroboration: Add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for consumption of the starting material.
-
Oxidation: Cool the mixture back to 0 °C. Cautiously add a 3 M aqueous solution of sodium hydroxide (NaOH) (3.0 equiv), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 equiv), ensuring the internal temperature does not rise significantly.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography (silica gel, typical eluents include hexane/ethyl acetate mixtures) to yield the pure isoxazolidin-4-ol free base.
Step 3: Conversion to Hydrochloride Salt
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Dissolution: Dissolve the purified (R)-Isoxazolidin-4-ol free base in anhydrous diethyl ether or ethyl acetate.
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Precipitation: Cool the solution to 0 °C and add a solution of HCl in diethyl ether (~2 M, 1.1 equiv) dropwise with stirring.
-
Isolation: A white precipitate will form. Continue stirring for 30 minutes at 0 °C. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield (R)-Isoxazolidin-4-ol hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of (R)-Isoxazolidin-4-ol hydrochloride. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For (R)-Isoxazolidin-4-ol, both ¹H and ¹³C NMR are critical.
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¹H NMR: The proton spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals include:
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A multiplet for the proton at the hydroxyl-bearing carbon (H4). Its chemical shift and coupling constants to adjacent protons (H3 and H5) are diagnostic for confirming the structure and relative stereochemistry.
-
Distinct signals for the diastereotopic protons at the C3 and C5 positions. The protons on carbons adjacent to the heteroatoms (oxygen and nitrogen) will be shifted downfield.[10][11]
-
A broad signal for the hydroxyl (-OH) and amine (N-H, as ammonium) protons, which are exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will show three distinct signals for the C3, C4, and C5 carbons of the heterocyclic ring. The chemical shift of C4 will be indicative of a carbon attached to a hydroxyl group, while C3 and C5 will be influenced by the adjacent nitrogen and oxygen atoms.
Other Analytical Techniques
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the free base (C₃H₇NO₂) at m/z = 89.05, plus or minus protonation, should be observed. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Broad O-H and N-H stretching bands (~3400-3200 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-O stretching (~1100-1000 cm⁻¹) are expected. |
| Chiral HPLC | Determines enantiomeric purity (enantiomeric excess, ee). | Using a suitable chiral stationary phase, the (R)- and (S)-enantiomers can be resolved into two distinct peaks, allowing for accurate quantification of the ee. |
| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl). | The experimentally determined percentages of each element should match the theoretical values for the C₃H₈ClNO₂ formula. |
Applications in Drug Discovery and Medicinal Chemistry
The value of (R)-Isoxazolidin-4-ol hydrochloride lies in its identity as a chiral building block. The incorporation of defined stereocenters is a cornerstone of modern drug design, as the biological activity of enantiomers can differ significantly.[12]
A Privileged Chiral Scaffold
The isoxazolidine ring system is a bioisostere for other five-membered rings like prolinol and tetrahydrofuran, but with unique electronic and conformational properties. The 4-hydroxyisoxazolidine motif, in particular, serves as a crucial pharmacophore in various natural products and drug candidates.[1][12] The hydroxyl group provides a key hydrogen bonding donor/acceptor site, while the rest of the ring acts as a rigid scaffold to orient other substituents in a precise spatial arrangement for optimal target binding.
Synthetic Utility
(R)-Isoxazolidin-4-ol is a versatile intermediate for further synthetic elaboration. The hydroxyl and amine functionalities can be selectively protected and derivatized, allowing for the construction of more complex molecules.
Caption: Synthetic pathways from (R)-Isoxazolidin-4-ol.
Key transformations include:
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N-Protection: The secondary amine can be protected (e.g., as a Boc-carbamate) to allow for selective chemistry at the hydroxyl group.[13][14]
-
O-Functionalization: The hydroxyl group can be acylated, alkylated, or activated (e.g., as a mesylate) for nucleophilic displacement, introducing further diversity.
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Reductive N-O Bond Cleavage: A hallmark reaction of isoxazolidines is the cleavage of the weak N-O bond (e.g., via catalytic hydrogenation) to unmask a 1,3-amino alcohol functionality, a common structural motif in pharmaceuticals.[1][15]
These pathways enable the use of (R)-Isoxazolidin-4-ol as a precursor for chiral amino alcohols, substituted pyrrolidines, and other complex heterocyclic systems that are central to the development of novel therapeutics, including antiviral, antibacterial, and anticancer agents.[16]
Conclusion
(R)-Isoxazolidin-4-ol hydrochloride is more than a simple chemical; it is an enabling tool for the synthesis of stereochemically defined molecules. Its rigid core, combined with strategically placed functional groups, provides a reliable platform for medicinal chemists to explore chemical space with precision and confidence. A thorough understanding of its synthesis, characterization, and synthetic potential, as outlined in this guide, is crucial for leveraging this valuable building block to its full potential in the pursuit of next-generation therapeutics.
References
-
Dikošová L, Laceková J, Záborský O, Fischer R. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. 2020;16:1313-1319. [Link]
-
Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. ResearchGate. [Link]
-
Dikošová L, Laceková J, Záborský O, Fischer R. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. 2020;16:1313-1319. [Link]
-
(R)-Isoxazolidin-4-ol hydrochloride. Lead Sciences. [Link]
-
Scheme 1: Synthetic approach towards isoxazolidin-4-ols via the... ResearchGate. [Link]
-
Yu Y, Cao X, Wang Y, et al. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. 2024;29(15):3454. [Link]
-
Jurčík V, Fischer R. Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein Journal of Organic Chemistry. 2021;17:2311-2317. [Link]
-
(R)-isoxazolidin-4-ol hydrochloride, 97+%. 3ASenrise. [Link]
-
Khadse S, Chaudhari P. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. 2015;10(4):132-135. [Link]
-
Drugs and natural products containing 4-substituted isoxazolidine rings. ResearchGate. [Link]
-
Yu Y, Cao X, Wang Y, et al. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
-
Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles. MDPI. [Link]
-
Synthesis of homochiral dihydroxy-4-nitroisoxazolines via one-pot asymmetric dihydroxylation-reduction. Organic Letters. 2008;10(9):1807-10. [Link]
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. 2022;99:274-285. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
Kumar R, Parvin T, Sahu V, et al. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomedical Science. 2022;29(1):83. [Link]
-
Wang Y, Zhang X, Zhao W, et al. Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules. 2023;28(23):7899. [Link]
-
Jurčík V, Fischer R. Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein Journal of Organic Chemistry. 2021;17:2311-2317. [Link]
-
Synthetic strategies to prepare the isoxazolidine ring. ResearchGate. [Link]
-
Supporting Information: Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journals. [Link]
-
Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm)... ResearchGate. [Link]
-
Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. Molecules. 2024;29(8):1733. [Link]
Sources
- 1. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-Isoxazolidin-4-ol Hydrochloride ee | CymitQuimica [cymitquimica.com]
- 3. (R)-Isoxazolidin-4-ol hydrochloride - Lead Sciences [lead-sciences.com]
- 4. (R)-Isoxazolidin-4-ol Hydrochloride CAS#: 338464-48-5 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation [beilstein-journals.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. thieme-connect.de [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
